Product packaging for Methyl cis-3-chloropropenoate(Cat. No.:)

Methyl cis-3-chloropropenoate

Cat. No.: B8145683
M. Wt: 120.53 g/mol
InChI Key: ZLDNFLVIPPOXQL-IHWYPQMZSA-N
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Description

Methyl cis-3-chloropropenoate is a specialized organic compound with the molecular formula C4H5ClO2 and a molecular weight of 120.534 g/mol . It is the cis-stereoisomer of 3-chloropropenoic acid methyl ester, a classification confirmed by the National Institute of Standards and Technology (NIST) . This compound is characterized by its distinct stereochemistry, which can be critical in reactions where spatial orientation of the molecule influences reactivity or final product properties. As an ester featuring a chloroalkene functional group, it serves as a versatile building block in organic synthesis and materials science research. Potential applications include its use in cycloaddition reactions, as a monomer in polymer chemistry, or as a precursor for further chemical modifications, leveraging the reactivity of both the chlorine atom and the double bond. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClO2 B8145683 Methyl cis-3-chloropropenoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-chloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNFLVIPPOXQL-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Cis 3 Chloropropenoate

Stereoselective and Stereospecific Synthesis Routes

One fundamental approach to constructing halopropenoates involves the nucleophilic addition of a halide anion to an activated, electron-deficient alkyne. In the case of methyl cis-3-chloropropenoate, the synthetic precursor is typically an propiolate ester, such as methyl propiolate. The carbon-carbon triple bond in this molecule is rendered electrophilic (electron-deficient) by the conjugative electron-withdrawing effect of the adjacent ester group.

This electronic characteristic facilitates the attack by a nucleophile, such as a chloride anion (Cl⁻). The reaction proceeds via a conjugate addition mechanism where the chloride ion attacks one of the sp-hybridized carbons of the alkyne. This initial attack results in the formation of a new carbon-chlorine bond and the transformation of the triple bond into a double bond, generating a vinyl anion intermediate. The subsequent protonation of this intermediate yields the final 3-chloropropenoate product. The stereochemical outcome of this reaction is heavily dependent on the geometry of the anionic intermediate formed.

The stereoselectivity of the nucleophilic addition, leading to the desired cis product, is governed by stereoelectronic principles during the formation and stabilization of the vinyl anion intermediate. For the reaction to yield the (Z)-isomer, a trans-addition of the nucleophile and the proton source across the triple bond is required.

When the chloride anion attacks the alkyne, a vinyl anion is formed. There are two possible geometric isomers for this anion. The isomer that places the negative charge (the lone pair on the carbon) trans to the newly added chlorine atom is generally more stable. This preference is attributed to minimizing steric repulsion and optimizing orbital overlap. The subsequent protonation of this more stable trans-vinyl anion intermediate occurs with retention of configuration, leading specifically to the formation of this compound. This control over the intermediate's geometry is crucial for achieving high stereoselectivity in the final product.

A highly effective and specific method for synthesizing (Z)-3-chloroacrylate esters, including the methyl variant, is the palladium-catalyzed carbonylation of terminal acetylenes. acs.orgfigshare.com This reaction provides a direct route to the desired products with excellent control over both regiochemistry (where the atoms are added) and stereochemistry (the 3D arrangement of those atoms). acs.org

The process involves reacting a terminal acetylene (B1199291) with an alcohol (such as methanol (B129727) to produce the methyl ester) under an atmosphere of carbon monoxide. acs.org The reaction is catalyzed by a palladium(II) salt, typically palladium(II) chloride (PdCl₂), and requires a co-catalyst, such as cupric chloride (CuCl₂), which also serves as the chlorine source. acs.orgfigshare.com This methodology has been shown to produce isolated yields of (Z)-3-chloroacrylate esters ranging from 30% to 72%. acs.orgfigshare.com The reaction proceeds with high specificity, ensuring the chlorine atom is added to the terminal carbon and the carbonyl group to the internal carbon of the original alkyne, with a distinct cis relationship between the chlorine and the ester group. acs.org

Reported Yields for (Z)-3-Chloroacrylate Esters via Palladium-Catalyzed Carbonylation
Substrate TypeCatalyst SystemConditionsYield RangeReference
Terminal Acetylenes and Aliphatic AlcoholsPdCl₂, CuCl₂Carbon Monoxide (1 atm), Room Temperature30% - 72% acs.orgfigshare.com

In palladium-catalyzed reactions, the solvent can play a critical role in determining the reaction pathway and, consequently, the stereochemistry of the products. researchgate.net For the carbonylation of terminal acetylenes to form 3-chloroacrylate (B1242026) esters, the polarity of the solvent system has been identified as an important factor influencing the stereochemical outcome. acs.org

Research has demonstrated that for this specific synthesis, the polarity of an alcohol-benzene solvent mixture plays a significant role in directing the stereochemistry. acs.org While non-polar media in some palladium-catalyzed carbonylation reactions can favor the formation of α,β-unsaturated esters, the specific conditions and catalytic system used for generating (Z)-3-chloroacrylates are optimized to favor this isomer. researchgate.net The solvent can influence the stability of catalytic intermediates and the kinetics of various steps in the catalytic cycle, such as oxidative addition and reductive elimination. A judicious choice of solvent, considering its polarity, is therefore essential for maximizing the yield and stereoselectivity of this compound. acs.orgresearchgate.net

Esterification Approaches for cis-3-Chloroacrylic Acid

A primary route to this compound involves the direct esterification of cis-3-chloroacrylic acid. This method, in principle, allows for the retention of the cis configuration of the starting material.

Acid-Catalyzed Esterification with Methanolic Hydrogen Chloride

The Fischer esterification, a classic method for producing esters from carboxylic acids and alcohols, can be applied to the synthesis of this compound. This reaction is typically catalyzed by a strong acid, such as hydrogen chloride, in an excess of methanol which also serves as the reactant.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. For the synthesis of this compound, the reaction would proceed as follows:

Reaction Scheme:

cis-HOOC-CH=CHCl + CH₃OH ⇌ cis-CH₃OOC-CH=CHCl + H₂O (in the presence of HCl)

Key reaction parameters that influence the yield and purity of the product include temperature, reaction time, and the concentration of the acid catalyst. The use of anhydrous conditions is crucial to drive the equilibrium towards the formation of the ester, as the presence of water can lead to the reverse reaction (ester hydrolysis).

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification

ParameterCondition
Reactants cis-3-Chloroacrylic Acid, Methanol
Catalyst Hydrogen Chloride (HCl)
Solvent Methanol (in excess)
Temperature Typically reflux
Reaction Time Varies (monitoring required)
Considerations of Isomerization during Prolonged Heating

A significant challenge in the stereoselective synthesis of this compound via acid-catalyzed esterification is the potential for isomerization of the desired cis isomer to the more thermodynamically stable trans (E) isomer. This isomerization can be promoted by both the acidic conditions and elevated temperatures often employed in Fischer esterification.

Prolonged heating of the reaction mixture can lead to an equilibrium between the cis and trans isomers. The mechanism of this isomerization under acidic conditions likely involves the reversible addition-elimination of the acid catalyst (or other nucleophiles present) across the double bond, or protonation of the double bond leading to a carbocation intermediate that can rotate before elimination. This can result in a final product that is a mixture of both this compound and methyl trans-3-chloropropenoate, thereby reducing the stereochemical purity of the desired product.

To mitigate this issue, it is often necessary to carefully control the reaction time and temperature. Monitoring the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal point to stop the reaction, maximizing the yield of the cis isomer while minimizing the formation of the trans isomer.

Non-Stereoselective Synthetic Pathways

In some synthetic applications, a stereochemically pure sample of this compound is not required, and a mixture of Z and E isomers is acceptable. Non-stereoselective pathways can be more straightforward or utilize different starting materials.

Formation as Z and E Isomeric Mixtures

A common non-stereoselective approach to methyl 3-chloropropenoate involves the addition of hydrogen chloride to methyl propiolate. Methyl propiolate is an ester of propiolic acid, the simplest acetylenic carboxylic acid. The electrophilic addition of HCl across the carbon-carbon triple bond can proceed without a strong preference for syn or anti addition, leading to a mixture of the Z (cis) and E (trans) isomers of methyl 3-chloropropenoate.

Reaction Scheme:

HC≡C-COOCH₃ + HCl → Z-CH₃OOC-CH=CHCl + E-CH₃OOC-CH=CHCl

The ratio of the Z to E isomers in the product mixture can be influenced by various factors, including the reaction solvent, temperature, and the presence of any catalysts. The mechanism involves the protonation of the triple bond to form a vinyl carbocation intermediate. The subsequent attack by the chloride ion can occur from either face of the carbocation, resulting in the formation of both stereoisomers. The relative stability of the transition states leading to the two isomers will determine the final product ratio.

Table 2: Factors Influencing Z/E Isomer Ratio in the Addition of HCl to Methyl Propiolate

FactorInfluence on Isomer Ratio
Solvent Can affect the stability of intermediates and transition states.
Temperature Higher temperatures may favor the more thermodynamically stable E isomer.
Catalyst The nature of the catalyst can influence the stereoselectivity of the addition.

This method provides a direct route to the carbon skeleton of methyl 3-chloropropenoate, but the lack of stereoselectivity necessitates a subsequent separation step if a pure isomer is required.

Mechanistic Investigations of Methyl Cis 3 Chloropropenoate Reactivity

Halogenation Reactions

The addition of halogens across the double bond of alkenes is a fundamental organic reaction. In the case of methyl cis-3-chloropropenoate, an α,β-unsaturated ester, the reaction mechanism and stereochemical outcomes are influenced by the electronic nature of the substrate.

Ionic and Radical Addition of Halogen Species (e.g., Chlorine, Bromine Chloride, Bromine)

Halogenation of alkenes can proceed through either an ionic or a radical pathway, depending on the reaction conditions.

Ionic Addition: In the absence of UV light, the addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes typically follows an ionic mechanism. The electron-rich double bond of the alkene attacks the halogen molecule, which acts as an electrophile. This leads to the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.orglumenlearning.com This three-membered ring, containing a positively charged halogen atom, is a key feature of this mechanism. The subsequent step involves the attack of a halide ion (or another nucleophile) on one of the carbon atoms of the halonium ion, leading to the opening of the ring and the formation of a vicinal dihalide. libretexts.orgyoutube.com For interhalogen compounds like bromine chloride (BrCl), the more electropositive halogen (bromine) will typically form the initial halonium ion.

Radical Addition: Under conditions that promote the formation of radicals, such as the presence of UV light or a radical initiator, halogenation can proceed via a free-radical chain reaction. This mechanism involves three main stages: initiation, propagation, and termination. In the initiation step, the halogen molecule undergoes homolytic cleavage to form two halogen radicals. During propagation, a halogen radical adds to the double bond of the alkene, forming a carbon-centered radical, which then reacts with another halogen molecule to yield the dihaloalkane and a new halogen radical. The chain reaction continues until termination, where two radicals combine.

Observation of Regioisomer Mixtures and Stereochemical Outcomes (trans- and cis-addition)

The stereochemistry of halogen addition is a critical aspect of these reactions. The formation of a cyclic halonium ion in the ionic pathway has significant stereochemical consequences. The nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion, resulting in a net anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.orglumenlearning.com This means that the two halogens add to opposite faces of the original double bond.

This stereospecificity leads to predictable stereochemical outcomes depending on the geometry of the starting alkene. For example, the anti-addition to a cis-alkene results in a racemic mixture of enantiomers, while the anti-addition to a trans-alkene yields a meso compound, if the substitution pattern allows for it.

In the context of this compound, the addition of a halogen like bromine would be expected to proceed via an anti-addition pathway, leading to a mixture of diastereomers. The presence of existing stereocenters or the creation of new ones during the reaction will determine the exact nature of the stereoisomeric products.

Preferential Halogen Addition Patterns

The regioselectivity of halogen addition becomes a factor when the alkene is unsymmetrical, as is the case with this compound. In the ionic mechanism, the attack of the nucleophile on the halonium ion intermediate will be directed to the more electrophilic carbon atom. The distribution of positive charge in the halonium ion is influenced by the substituents on the double bond. Electron-withdrawing groups, such as the ester group in this compound, can influence the stability of the partial positive charges on the carbon atoms of the halonium ion, thereby directing the incoming nucleophile.

For radical additions, the stability of the resulting carbon radical intermediate is the determining factor for regioselectivity. The halogen radical will add to the carbon atom that results in the formation of the more stable radical.

Nucleophilic Reactions

The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis.

Reactivity of the Olefinic Bond in Halogeno-Substituted Acrylic Systems

The olefinic bond in halogeno-substituted acrylic systems like this compound is activated towards nucleophilic attack. The presence of the electron-withdrawing ester group polarizes the double bond, creating a partial positive charge on the β-carbon, making it an electrophilic center. This polarization facilitates the addition of nucleophiles.

Michael Additions involving Preformed Enolate Ions

A key reaction of α,β-unsaturated esters is the Michael addition, a conjugate addition of a nucleophile. The use of preformed enolate ions as nucleophiles in reactions with this compound has been shown to be a highly effective method for carbon-carbon bond formation.

In a study of Michael additions with preformed lithium enolates, it was observed that the reactions with methyl β-chloroacrylates are significantly more efficient than classical Michael additions. The addition to both cis- and trans-β-chloroacrylates demonstrated a notable degree of stereoselectivity. Specifically, the reaction of the lithium enolate of 2-methylcyclohexanone (B44802) with this compound proceeded with high regioselectivity.

This type of reaction provides an efficient route to various organic structures. For instance, the Michael addition of a preformed enolate ion from a ketone to a cis-β-chloroacrylate can be a powerful tool for the synthesis of 6-substituted α-pyrones. An example of this is the synthesis of 5,6,7,8-tetrahydrocoumarin from cyclohexanone.

The use of preformed enolates offers considerable advantages in these reactions, as it can prevent side reactions such as aldol (B89426) additions that may occur under classical Michael addition conditions where the enolate is generated in situ.

Interactive Data Tables

Table 1: General Stereochemical Outcomes of Ionic Halogenation of Alkenes

Starting Alkene GeometryStereochemistry of AdditionProduct Stereochemistry
cisantiRacemic mixture of enantiomers
transantiMeso compound (if applicable)
cissynMeso compound (if applicable)
transsynRacemic mixture of enantiomers

Table 2: Michael Addition of Preformed Enolates to Methyl β-Chloroacrylates

Enolate SourceSubstrateKey ObservationApplication Example
Lithium enolate of 2-methylcyclohexanoneThis compoundHigh regioselectivitySynthesis of substituted α-pyrones
Lithium enolate of cyclohexanoneThis compoundEfficient additionSynthesis of 5,6,7,8-tetrahydrocoumarin
Regioselectivity and Stereoselectivity in Addition Products

In the study of addition reactions involving this compound and its isomers, regioselectivity and stereoselectivity are critical factors determining the product outcome. Regioselectivity refers to the preference for a reaction to occur at one specific site over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. study.comquora.comwikipedia.org

Research into Michael additions using preformed lithium enolates as nucleophiles has demonstrated high regioselectivity. cdnsciencepub.com For instance, the addition of the lithium enolate of 2-methylcyclohexanone to methyl β-chloroacrylates shows a marked preference for bond formation at a specific carbon position. cdnsciencepub.com This is a significant observation, as it indicates a controlled reaction pathway leading to a primary constitutional isomer. quora.com

Furthermore, these reactions exhibit considerable stereoselectivity. The addition to cis- and trans-β-chloroacrylates proceeds with a clear preference for a particular three-dimensional arrangement in the product molecule. cdnsciencepub.com This stereochemical control is crucial in synthetic chemistry, where the specific geometry of a molecule dictates its properties and function. The use of preformed enolates in these conjugate additions allows for a reaction that is not only regioselective but also appreciably stereoselective. cdnsciencepub.com

Comparison with Classical Michael Addition Conditions

The Michael addition is a cornerstone reaction in organic synthesis, traditionally involving the addition of a resonance-stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) under basic conditions. masterorganicchemistry.comorganic-chemistry.org However, classical Michael additions can suffer from drawbacks such as low yields, lack of regioselectivity, and competing side reactions like aldol additions or polymerizations. cdnsciencepub.com

A comparative analysis highlights the advantages of using preformed enolate ions for additions to methyl β-chloroacrylates over classical methods. Reactions conducted under classical conditions, for example, between 2-methylcyclohexanone and methyl trans-β-chloroacrylate, have been reported to yield a mixture of addition products in low yields (5-15%) with no observed regioselectivity. cdnsciencepub.com In the case of methyl cis-β-chloroacrylate under classical conditions, no Michael addition product was formed at all; instead, an aldol-type product was observed, resulting from the dehydrochlorination of the chloroacrylate to methyl propiolate followed by its reaction with the ketone. cdnsciencepub.com

In stark contrast, the use of preformed lithium enolates with methyl β-chloroacrylates leads to significantly improved outcomes. These reactions are described as being "by far superior" to the classical counterparts, demonstrating high regioselectivity and appreciable stereoselectivity. cdnsciencepub.com This modern approach avoids the side reactions prevalent under classical conditions and provides a much more efficient and controlled route to the desired adducts. The Michael addition of a preformed enolate to a cis-β-chloroacrylate, such as this compound, serves as an effective method for synthesizing 6-substituted α-pyrones. cdnsciencepub.com

Table 1: Comparison of Michael Addition Conditions for β-Chloroacrylates This table summarizes the outcomes of Michael addition reactions to methyl β-chloroacrylates under classical conditions versus using preformed enolates, based on findings from Dionne & Engel (1978).

FeatureClassical Michael ConditionsPreformed Enolate Conditions
Reactant 2-methylcyclohexanone + methyl trans-β-chloroacrylate2-methylcyclohexanone + methyl trans-β-chloroacrylate
Yield 5-15%High
Regioselectivity Not observed (mixture of products)High
Side Reactions Aldol additions, polymerizationsMinimized
Reactant 2-methylcyclohexanone + methyl cis-β-chloroacrylate2-methylcyclohexanone + methyl cis-β-chloroacrylate
Outcome No Michael product; aldol addition observedEfficient Michael addition
Stereoselectivity N/AAppreciable

Enzymatic Dehalogenation Pathways of Related Chloroacrylates

Hydrolytic Dehalogenation Catalyzed by cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD)

cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) is a bacterial enzyme that plays a crucial role in the degradation pathway of the pesticide 1,3-dichloropropene (B49464). nih.govchegg.com This enzyme specifically catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid, converting it into malonate semialdehyde and hydrochloric acid (HCl). nih.govacs.org The reaction is a key step that allows soil bacteria, such as Pseudomonas pavonaceae, to utilize halogenated environmental pollutants as a source of carbon and energy. nih.govchegg.com cis-CaaD belongs to the tautomerase superfamily, characterized by a β-α-β structural fold and a catalytically essential N-terminal proline residue (Pro-1). nih.govnih.gov

cis-CaaD exhibits a high degree of substrate specificity. Its primary substrate is cis-3-chloroacrylic acid. nih.gov The enzyme's homologue from Corynebacterium glutamicum, Cg10062, shares 53% sequence similarity and contains the same six critical active site residues (Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114). nih.govnih.gov Despite these similarities, Cg10062 is a poor cis-CaaD, demonstrating low catalytic efficiency and a lack of isomer specificity, as it processes both cis and trans isomers of 3-chloroacrylate (B1242026). nih.govnih.gov This comparison underscores the high specificity of cis-CaaD. A mutational analysis suggests that a six-residue active site loop, which shows a different conformation between the two enzymes, may contribute significantly to the specificity and catalytic power of cis-CaaD. nih.gov

Investigations into cis-CaaD homologues have revealed multifunctional catalytic abilities. The homologue Cg10062, for example, functions as a hydratase/decarboxylase. nih.gov When reacting with substrates like propiolate or cis-3-haloacrylates, it generates a mixture of malonate semialdehyde and acetaldehyde. nih.gov This indicates that two distinct activities—hydration and decarboxylation—occur sequentially within the same active site. nih.gov The enzyme first hydrates the substrate, and this is followed by a decarboxylation event. This dual activity provides insight into the evolutionary diversification of function within the tautomerase superfamily, where a common structural scaffold is adapted for various chemical transformations. nih.gov

Mechanistic Strategies of Dehalogenases in Carbon-Halogen Bond Cleavage

Dehalogenases employ a variety of sophisticated chemical strategies to achieve the cleavage of stable carbon-halogen bonds. nih.govrug.nlnih.gov The mechanism for chloroacrylic acid dehalogenases like cis-CaaD is distinct from many other dehalogenases that use substitution mechanisms involving covalent aspartyl intermediates. nih.govrug.nl Instead, cis-CaaD and its trans-isomer-specific counterpart function as hydratases. nih.govsemanticscholar.org

The proposed mechanism for cis-CaaD involves the addition of a water molecule to the substrate. nih.govnih.gov Theoretical studies suggest that the reaction is initiated by the nucleophilic attack of water at the C3 position of cis-3-chloroacrylic acid. researchgate.net The N-terminal proline (Pro-1), a hallmark of the tautomerase superfamily, plays a critical catalytic role. nih.gov It has a pKa of approximately 9.3 and is thought to function as a catalytic acid, protonating the C2 position of the substrate to facilitate the conjugate addition of water. nih.gov This hydration step is rate-limiting and leads to the formation of an intermediate that subsequently eliminates the chloride ion to yield the final product, malonate semialdehyde. nih.govresearchgate.net This hydratase-like mechanism represents an elegant and efficient enzymatic strategy for breaking the carbon-chlorine bond without the need for cofactors. nih.govresearchgate.net

Reactivity with Hydrated Electrons: Concerted vs. Stepwise Dissociative Cleavage of C-X Bonds

The reaction of halogenated organic compounds with hydrated electrons (e⁻ₐq) is a fundamental process in advanced reduction processes and radiation chemistry. This reaction typically leads to the cleavage of the carbon-halogen (C-X) bond through dissociative electron attachment (DEA). Two primary mechanisms are considered for this process: a stepwise cleavage and a concerted cleavage. rsc.org

In a stepwise mechanism , the hydrated electron initially attaches to the molecule to form a transient negative ion (TNI) or radical anion. rsc.org This intermediate has a finite lifetime (longer than bond vibration, ~10⁻¹³ s) before it undergoes dissociation, breaking the C-Cl bond. rsc.org

e⁻ₐq + R-Cl → [R-Cl]•⁻ → R• + Cl⁻

In a concerted mechanism , the attachment of the electron and the cleavage of the C-Cl bond occur simultaneously in a single kinetic step. rsc.org This pathway is often invoked when the intermediate radical anion is extremely unstable or its formation requires surmounting a significant energy barrier. rsc.org

e⁻ₐq + R-Cl → [e...R...Cl]‡ → R• + Cl⁻

For this compound, the pathway for C-Cl bond cleavage upon reaction with a hydrated electron has not been definitively established experimentally. However, insights can be drawn from related molecules. The molecule possesses two potential sites for initial electron attack: the π-system of the carbon-carbon double bond conjugated with the ester group, and the σ* orbital of the C-Cl bond.

Stepwise Pathway: The electron-withdrawing ester group and the double bond create an extended π-system that can readily accept an electron to form a π* radical anion. If this TNI is sufficiently stable, it would exist as a discrete intermediate. Subsequent intramolecular electron transfer from the π* orbital to the σ* orbital of the C-Cl bond would lead to its dissociation. The stability and lifetime of this π* radical anion are critical determinants for this pathway.

Concerted Pathway: For many halogenated alkenes, the radical anion intermediate can be very unstable, leading to a concerted or near-concerted dissociation. rsc.org If the initial π* radical anion of this compound is very short-lived or if there is strong coupling between the π* and σ* orbitals, the addition of the electron could directly lead to the elongation and breaking of the C-Cl bond without the formation of a stable intermediate.

The choice between these mechanisms is influenced by factors such as the electron affinity of the molecule and the energy of the incident electron. Studies on similar molecules like methyl methacrylate (B99206) show that transient negative ions can be formed, leading to a variety of dissociation products. nih.govacs.org The presence of the chlorine atom in this compound provides a highly favorable leaving group (Cl⁻), making the dissociative channel a dominant decay pathway for any transient negative ion formed.

Table 2: Potential Mechanisms for Dissociative Electron Attachment

MechanismDescriptionIntermediateKey Factor
Stepwise Electron attachment precedes bond cleavage.Transient Negative Ion (TNI) [R-Cl]•⁻Lifetime and stability of the TNI.
Concerted Electron attachment and bond cleavage occur simultaneously.Transition state [e...R...Cl]‡Instability of the potential TNI.

Advanced Applications in Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

While specific, large-scale total syntheses of complex natural products prominently featuring Methyl cis-3-chloropropenoate as a key starting material are not extensively documented in widely available literature, its structure makes it an ideal candidate for such endeavors. As a trifunctional C3 building block, it possesses multiple reactive sites that can be exploited to build molecular complexity sequentially. Chemists can utilize its electrophilic double bond in conjugate additions, the vinyl chloride moiety for cross-coupling reactions, and the ester group for modifications, positioning it as a strategic component for assembling larger, architecturally complex targets.

Utility in Cyclization Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for Diels-Alder reactions, a powerful class of cyclization reactions for forming six-membered rings. semanticscholar.orgnih.gov In these [4+2] cycloaddition reactions, the acrylate (B77674) portion of the molecule reacts with a conjugated diene. The presence of the electron-withdrawing chloro and ester groups activates the double bond, facilitating the reaction. nih.gov This utility allows for the stereospecific construction of substituted cyclohexene (B86901) rings, which are core structures in many natural products and pharmaceuticals.

Furthermore, the compound can participate in Michael addition-cyclization sequences. A nucleophile can first add to the β-position of the double bond (a Michael addition), and the resulting intermediate can then undergo an intramolecular cyclization, often involving the displacement of the chloride ion. This strategy provides a pathway to various carbocyclic and heterocyclic ring systems.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable synthon for accessing these critical molecular scaffolds.

α-Pyrones are a class of heterocyclic compounds found in a wide variety of biologically active natural products. Synthetic methods to access this scaffold are of significant interest. While direct examples employing this compound are not prevalent, the synthesis of α-pyrones using closely related β-haloacrylates demonstrates a viable and important synthetic pathway. For instance, a multicomponent, single-flask approach has been developed for the synthesis of highly substituted α-pyrones starting from a methyl ketone, an aryl halide, and a β-bromoacrylate. This sequence involves a series of reactions including α-arylation, α-alkenylation, and a final E/Z-isomerization/lactonization step to form the pyrone ring.

This established methodology for β-bromoacrylates strongly suggests a parallel utility for this compound, where it would act as the key α-alkenylating agent to build the pyrone backbone. The general reaction scheme is outlined in the table below.

StepReaction TypeReactantsIntermediate/Product
1α-ArylationMethyl Ketone, Aryl Halideα-Aryl Ketone
2α-Alkenylationα-Aryl Ketone, β-Haloacrylate α-Aryl, α-Alkenyl Ketone
3Lactonizationα-Aryl, α-Alkenyl Ketoneα-Pyrone

This table illustrates a general pathway for α-pyrone synthesis where a β-haloacrylate, such as this compound, could be employed.

Development of New Synthetic Pathways

The unique reactivity of this compound continues to inspire the development of new synthetic methods. Its ability to act as a bifunctional electrophile—at the β-carbon via conjugate addition and at the α-carbon via substitution of the chloride—allows for novel annulation and multicomponent reaction strategies. For example, sequential reaction pathways where two different nucleophiles react at these distinct sites can lead to densely functionalized and previously inaccessible molecular structures. Exploring its reactivity with various nucleophiles, radicals, and in metal-catalyzed processes remains a fertile area for discovering new transformations and streamlining the synthesis of valuable chemical entities.

Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

¹H NMR for Structural and Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in confirming the structure and, crucially, the stereochemistry of methyl cis-3-chloropropenoate. The ¹H NMR spectrum provides distinct signals for the chemically non-equivalent protons in the molecule. The spectrum is expected to show three main signals: a singlet corresponding to the three protons of the methyl ester group (-OCH₃), and two doublets corresponding to the two vinyl protons (-CH=CH-).

The stereochemical assignment of the cis (or Z) configuration is unequivocally determined by the magnitude of the spin-spin coupling constant (J-value) between the two vinyl protons. For protons on a double bond, the coupling constant for a cis relationship is typically in the range of 7–12 Hz, whereas a trans relationship exhibits a larger coupling constant, usually between 13–18 Hz. Analysis of the spectrum for this compound would therefore confirm the cis geometry by demonstrating a J-value within the expected range for vicinal protons on a Z-alkene.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Multiplicity Expected Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
-OCH₃ Singlet ~3.7 N/A
=CH-CO₂Me Doublet ~6.4 ~7-12
=CH-Cl Doublet ~7.0 ~7-12

Note: Expected values are based on typical ranges for similar functional groups; specific experimental data was not available in the searched databases.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of the molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, corresponding to each of the four unique carbon atoms in the structure.

These signals represent the carbonyl carbon of the ester group, the two sp²-hybridized carbons of the double bond, and the sp³-hybridized carbon of the methoxy group. The chemical shift of the carbonyl carbon is typically found furthest downfield (160-170 ppm). The vinyl carbons are expected in the 120-140 ppm range, while the methoxy carbon signal appears most upfield (around 50-60 ppm).

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
-OCH₃ 50 - 60
=CH-CO₂Me 120 - 130
=CH-Cl 130 - 140
C=O 160 - 170

Note: Expected values are based on typical ranges for similar functional groups; specific experimental data was not available in the searched databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

GC-MS is the premier method for separating volatile compounds and identifying them based on their mass spectra. In the analysis of this compound, the gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound displays a characteristic fragmentation pattern. Key fragments observed include a top peak at a mass-to-charge ratio (m/z) of 89 and a second-highest peak at m/z 91. nih.gov The presence of the peak at m/z 91, two mass units higher than the m/z 89 peak and with an intensity of approximately one-third, is characteristic of a molecule containing one chlorine atom, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. A third significant peak is noted at m/z 61. nih.gov This fragmentation data is crucial for confirming the compound's identity and assessing its purity.

Table 3: Key GC-MS Fragmentation Data for this compound

Relative Intensity m/z Value
Top Peak 89
2nd Highest 91
3rd Highest 61

Source: PubChem CID 5352274 nih.gov

Comparison with Mass Spectral Libraries (e.g., NIST) for Compound Identification

To confirm the identity of an unknown analyte, its experimentally obtained mass spectrum is compared against a database of known spectra. The National Institute of Standards and Technology (NIST) maintains an extensive and widely used mass spectral library.

The mass spectrum for this compound is cataloged in the NIST main library under the entry number 144787. nih.gov A high match score between the measured spectrum and the NIST library spectrum provides a high degree of confidence in the compound's identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure as a conjugated, chlorinated ester. Key expected absorptions include:

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. Conjugation with the C=C double bond typically shifts this absorption to a slightly lower wavenumber compared to a saturated ester.

An absorption in the region of 1630-1640 cm⁻¹ due to the C=C double bond stretching vibration.

Strong bands in the 1100-1300 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the ester linkage.

A band in the 700-800 cm⁻¹ range, which can be attributed to the C-Cl stretching vibration.

Table 4: Compound Names Mentioned in the Article

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems.

The structure of "this compound" contains a chromophore, specifically the conjugated π-electron system of the α,β-unsaturated ester (C=C-C=O). This conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule can absorb light in the ultraviolet region, promoting a π → π* electronic transition. libretexts.orglibretexts.org The presence of this conjugated system results in a characteristic maximum absorption wavelength (λmax) that is shifted to a longer wavelength compared to non-conjugated systems. libretexts.org For α,β-unsaturated esters, this π → π* transition typically results in a strong absorption band in the 200-250 nm range.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is an essential analytical technique for separating volatile compounds and is widely used in the context of "this compound" research.

GLC is highly effective for monitoring the progress of reactions that synthesize or consume "this compound". By taking aliquots from a reaction mixture over time, the relative concentrations of reactants, intermediates, and the final product can be determined. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Furthermore, GLC is a primary method for assessing the purity of a sample of "this compound". The technique separates the target compound from any starting materials, byproducts, or solvents. The purity is typically determined by the relative area of the peak corresponding to the compound. The retention of the compound is characterized by its Kovats Retention Index (RI), which is a standardized measure.

Column TypeKovats Retention Index (RI)
Standard Non-Polar794.8 - 812
Standard Polar1374 - 1382

This interactive table presents the experimental Kovats Retention Index values for "this compound" on different types of GLC columns, as documented by the NIST Mass Spectrometry Data Center. nist.govnih.gov

Future Research Perspectives and Emerging Areas

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The geometric configuration of the double bond in methyl 3-chloropropenoate is crucial for its subsequent reactivity and the stereochemistry of the final products. Consequently, a significant area of future research lies in the development of novel catalytic systems that can provide high stereoselectivity for the cis-isomer.

Current research in related systems, such as the stereoselective synthesis of other substituted propenoates, often employs chiral catalysts to control the geometry of the product. For instance, stereoselective Michael additions to ethyl 3-halopropenoates have been achieved with high control over the product's stereochemistry by using chiral auxiliaries. nih.govmdpi.com Future work on methyl cis-3-chloropropenoate could draw inspiration from these successes.

Furthermore, the development of catalysts for cis-trans isomerization presents another avenue for enhancing the availability of the desired cis-isomer. rsc.orgnih.govsciencepublishinggroup.comscispace.com While often thermodynamically less stable, the cis-isomer can be favored through catalyst design and reaction engineering. For example, gold nanoparticles have been shown to catalyze the cis-trans isomerization of azobenzenes, and similar principles could be applied to chloropropenoates. rsc.orgnih.gov The exploration of novel catalyst scaffolds, including metal-organic frameworks (MOFs) and tailored nanoparticles, could lead to systems with precisely controlled active sites that favor the formation of the cis-isomer. A patent describing the synthesis of a chiral 2-chloropropionate derivative underscores the industrial relevance of achieving high stereocontrol in this class of compounds. google.com

Table 1: Potential Catalytic Systems for Enhanced Stereoselectivity

Catalyst TypePotential AdvantageResearch Direction
Chiral Lewis AcidsHigh enantioselectivity in subsequent reactionsDesign of catalysts for stereospecific additions to the double bond.
Transition Metal ComplexesControl over cis/trans isomerizationDevelopment of catalysts that selectively stabilize the cis-isomer.
Nanoparticle CatalystsHigh surface area and tunable propertiesExploration of shape- and size-selective nanoparticles for geometric isomer control.
Biocatalysts (Enzymes)High specificity under mild conditionsScreening and engineering of enzymes for the stereoselective synthesis or modification of this compound.

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond its established use as a Michael acceptor and a precursor for various heterocycles, future research will likely uncover unconventional reactivity and new transformation pathways for this compound. The unique electronic properties conferred by the chlorine atom and the ester group make it a versatile substrate for a range of chemical reactions.

One area of exploration is its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.netnih.gov This approach offers significant advantages in terms of efficiency and atom economy. The reactivity of the double bond and the potential for nucleophilic substitution of the chlorine atom make this compound an attractive candidate for the design of novel multicomponent reactions.

Another promising direction is the use of this compound in radical-mediated transformations. The carbon-chlorine bond can be homolytically cleaved under appropriate conditions to generate a vinyl radical, which can then participate in a variety of carbon-carbon bond-forming reactions. Additionally, the electron-deficient nature of the double bond makes it susceptible to attack by nucleophilic radicals.

The Michael addition-elimination reaction of related ethyl 3-halopropenoates provides a template for exploring further transformations. nih.gov By varying the nucleophile and the reaction conditions, a diverse array of substituted propenoates can be accessed, which are themselves valuable synthetic intermediates.

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for the rational design of improved synthetic methods. Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with high-level computational modeling.

In situ spectroscopic methods, such as reaction calorimetry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, can provide real-time information about the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating reaction kinetics and identifying transient species.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in mapping out potential energy surfaces, characterizing transition states, and predicting reaction outcomes. nih.govnih.gov For instance, computational studies on related molecules like methyl propanoate radicals have provided detailed insights into their reaction kinetics. researchgate.net A coupled experimental and computational approach can provide a comprehensive picture of the reaction mechanism, enabling researchers to optimize reaction conditions and catalyst design for enhanced efficiency and selectivity.

Table 2: Coupled Experimental and Computational Techniques for Mechanistic Studies

Experimental TechniqueComputational MethodInformation Gained
In situ NMR/IR SpectroscopyDensity Functional Theory (DFT)Identification of intermediates and transition state structures.
Kinetic Isotope Effect StudiesTransition State TheoryElucidation of bond-breaking and bond-forming steps in the rate-determining step.
Reaction CalorimetryMolecular Dynamics (MD) SimulationsThermodynamic parameters of the reaction and solvent effects.

Expanding the Scope of Applications in Complex Molecule Synthesis

This compound and its derivatives are poised to play an increasingly important role in the synthesis of complex molecules, including natural products and pharmaceuticals. marquette.edunih.govyoutube.comyoutube.comdartmouth.eduresearchgate.netmdpi.com The ability to introduce a three-carbon unit with defined stereochemistry and versatile functional handles makes it a powerful tool for synthetic chemists.

A notable example is the use of ethyl 3-halopropenoates in the synthesis of cytotoxic macrolides, demonstrating the utility of this class of compounds in constructing intricate molecular architectures. nih.gov Future applications will likely extend to the synthesis of other biologically active molecules, leveraging the unique reactivity of the chloropropenoate scaffold.

The development of new synthetic methodologies based on this compound will further expand its utility. For instance, its incorporation into cascade reactions, where a single synthetic operation triggers a series of bond-forming events, could provide rapid access to complex polycyclic systems. As our understanding of its reactivity grows, so too will its application in the creative and efficient synthesis of the next generation of complex molecules.

Q & A

Basic: What experimental protocols are recommended for synthesizing Methyl cis-3-chloropropenoate with high stereochemical purity?

Methodological Answer:
To achieve high cis-selectivity, employ a base-catalyzed esterification of 3-chloropropenoic acid with methanol under controlled anhydrous conditions. Key steps include:

  • Catalyst Selection : Use triethylamine or DMAP to minimize side reactions (e.g., transesterification) .
  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress thermal isomerization .
  • Monitoring : Track reaction progress via ¹H NMR (δ 5.8–6.2 ppm for the α,β-unsaturated ester proton) and confirm stereochemistry using NOESY to verify cis-configuration .
  • Purification : Use flash chromatography (hexane:ethyl acetate, 9:1) to isolate the product, followed by low-temperature recrystallization to enhance purity .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature studies?

Methodological Answer:
Discrepancies in yields often arise from unaccounted variables. A systematic approach includes:

  • Variable Screening : Use factorial design experiments to isolate factors like solvent purity (e.g., trace water in methanol) or catalyst aging .
  • Data Harmonization : Apply meta-analysis techniques to aggregate literature data, adjusting for differences in reaction scales or analytical methods (e.g., GC vs. NMR quantification) .
  • Error Analysis : Quantify uncertainties using Bayesian regression models to identify outlier studies or methodological biases .
  • Reproducibility Tests : Replicate key studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to validate claims .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The cis-configuration is confirmed by coupling constants (J = 10–12 Hz for vinyl protons) .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • GC-MS : Use a polar column (e.g., DB-WAX) with splitless injection to detect impurities (<0.5% by area) and verify molecular ion ([M⁺] at m/z 136) .
  • HPLC-PDA : Employ a C18 column (acetonitrile:water, 70:30) to quantify isomer ratios (cis/trans) via UV detection at 210 nm .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic regions (e.g., β-carbon) .
  • Transition State Analysis : Use QM/MM simulations to model attack trajectories of nucleophiles (e.g., amines) and calculate activation energies .
  • Solvent Effects : Apply COSMO-RS to predict solvent-dependent reactivity trends (e.g., higher yields in THF vs. DMSO due to polarity) .
  • Validation : Corrogate computational results with kinetic experiments (e.g., stopped-flow UV-Vis) to measure rate constants under varying conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .
  • Storage : Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis or photodegradation .
  • Waste Disposal : Quench excess reagent with aqueous NaOH (1M) before disposal as halogenated waste .

Advanced: How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

  • Experimental Matrix : Test factors like temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90% RH), and light exposure (UV vs. dark) .
  • Analytical Endpoints : Quantify degradation products (e.g., 3-chloropropanoic acid) via HPLC-ELSD and monitor ester hydrolysis kinetics .
  • Statistical Design : Use a Box-Behnken design to reduce experimental runs while capturing interaction effects (e.g., temperature × humidity) .
  • Accelerated Aging : Apply the Arrhenius equation to extrapolate shelf-life at standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.